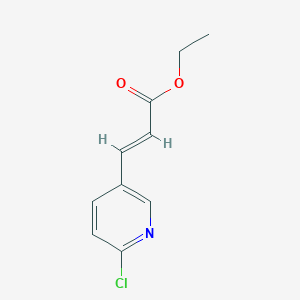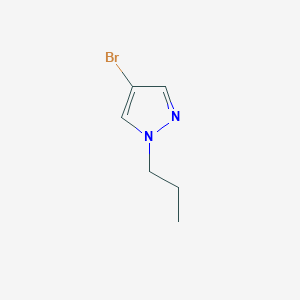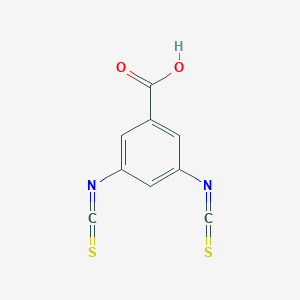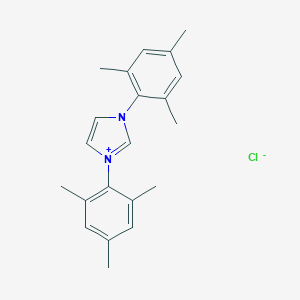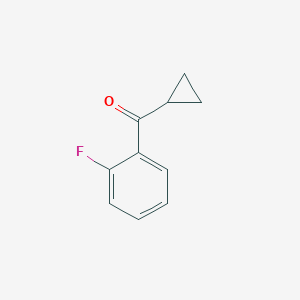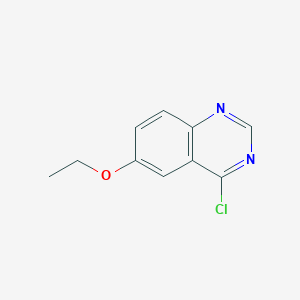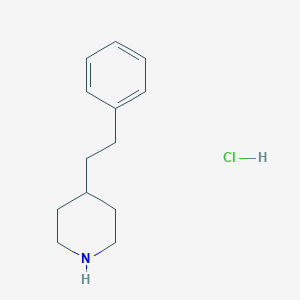
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil, commonly known as Boc-Glu(F)-Uracil, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. It is a prodrug of 5-fluorouracil, which is a widely used chemotherapeutic agent for the treatment of various types of cancer. Boc-Glu(F)-Uracil has been developed as a means to improve the efficacy and reduce the toxicity of 5-fluorouracil.
Mechanism Of Action
Boc-Glu(F)-Uracil is activated in cancer cells by the enzyme carboxypeptidase G2, which cleaves the Boc group from the prodrug, releasing 5-fluorouracil. 5-fluorouracil is then converted into its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme required for DNA synthesis. This leads to cell cycle arrest and ultimately, cell death.
Biochemical And Physiological Effects
Boc-Glu(F)-Uracil has been shown to exhibit greater cytotoxicity towards cancer cells than 5-fluorouracil alone. This is due to its selective activation in cancer cells, which results in increased levels of FdUMP and greater inhibition of thymidylate synthase. Boc-Glu(F)-Uracil has also been shown to exhibit reduced toxicity towards normal cells, which is attributed to its selective activation in cancer cells.
Advantages And Limitations For Lab Experiments
Boc-Glu(F)-Uracil has several advantages for use in lab experiments. It exhibits greater anti-tumor activity than 5-fluorouracil alone, making it a promising candidate for cancer therapy. It also exhibits reduced toxicity towards normal cells, which is important for minimizing side effects. However, the multi-step synthesis process required to produce Boc-Glu(F)-Uracil can be time-consuming and costly, which may limit its use in some lab settings.
Future Directions
Several future directions for research on Boc-Glu(F)-Uracil can be identified. One area of research could focus on optimizing the synthesis process to improve the yield and reduce the cost of production. Another area of research could focus on developing more efficient methods for the activation of Boc-Glu(F)-Uracil in cancer cells. Additionally, further studies could be conducted to investigate the potential applications of Boc-Glu(F)-Uracil in combination with other chemotherapeutic agents.
Synthesis Methods
Boc-Glu(F)-Uracil can be synthesized using a multi-step process involving the protection of the amino and carboxyl groups of glycine, followed by the coupling of the protected glycine derivative with 5-fluorouracil. The final product is obtained after deprotection of the Boc group.
Scientific Research Applications
Boc-Glu(F)-Uracil has been extensively studied for its potential applications in cancer therapy. Several studies have demonstrated that Boc-Glu(F)-Uracil exhibits greater anti-tumor activity than 5-fluorouracil alone. This is attributed to the fact that Boc-Glu(F)-Uracil is selectively activated in cancer cells, leading to increased cytotoxicity.
properties
CAS RN |
149439-92-9 |
|---|---|
Product Name |
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil |
Molecular Formula |
C12H16FN3O6 |
Molecular Weight |
317.27 g/mol |
IUPAC Name |
(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C12H16FN3O6/c1-12(2,3)22-11(20)14-4-8(17)21-6-16-5-7(13)9(18)15-10(16)19/h5H,4,6H2,1-3H3,(H,14,20)(H,15,18,19) |
InChI Key |
YBMMLOWXLDQBNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F |
Other CAS RN |
149439-92-9 |
synonyms |
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



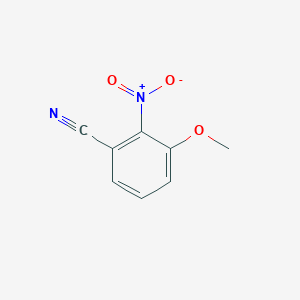
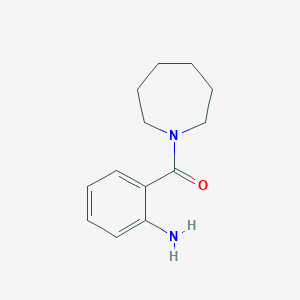
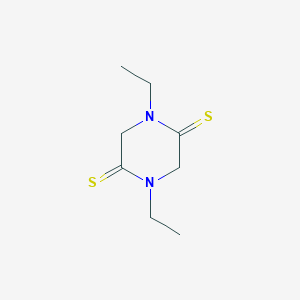
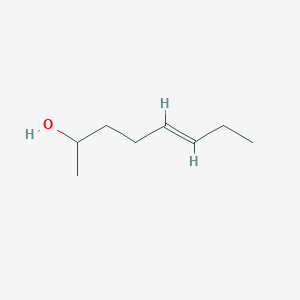
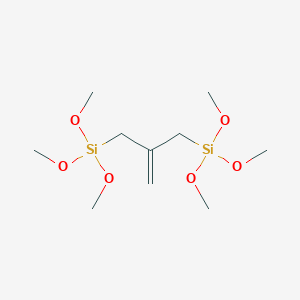
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
